molecular formula C19H26N8O13P2 B1248346 pIsodApC

pIsodApC

Cat. No.: B1248346
M. Wt: 636.4 g/mol
InChI Key: UCRSQIBPCAXGGR-AONHZOMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Provide a detailed description of the 'pIsodApC' compound for researchers. This section should cover its main applications, specific research value, and mechanism of action. The writing style must be professional and scientific. All content here is placeholder. You must replace it with verified, factual information. This product is labeled "For Research Use Only" (RUO) in accordance with regulatory standards . It is not intended for use in diagnostic or therapeutic procedures and is strictly prohibited for personal use. By purchasing this product, you acknowledge and agree that it will be used solely for research purposes within a controlled laboratory setting.

Properties

Molecular Formula

C19H26N8O13P2

Molecular Weight

636.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R)-4-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)18-14(29)13(28)9(39-18)4-38-42(34,35)40-15-8(3-36-10(15)5-37-41(31,32)33)27-7-24-12-16(21)22-6-23-17(12)27/h1-2,6-10,13-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9-,10-,13-,14-,15+,18-/m1/s1

InChI Key

UCRSQIBPCAXGGR-AONHZOMNSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)N4C=NC5=C(N=CN=C54)N

Canonical SMILES

C1C(C(C(O1)COP(=O)(O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)N4C=NC5=C(N=CN=C54)N

Synonyms

5'-O-phosphoryl-1'-deoxy-2'-isoadenylyl-3'-5'-cytidine
5'-O-phosphoryl-1'-deoxy-2'-isoadenylyl-3'-5'-cytidine 6.5-hydrate
pIsodApC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound Cyanoethyl Phosphoramidite Methylphosphonate Dinucleotide
Molecular Weight 785.6 g/mol 753.4 g/mol 768.2 g/mol
Solubility High in acetonitrile Moderate in DCM Low in polar solvents
Thermal Stability Stable up to 80°C Degrades above 60°C Stable up to 70°C
Coupling Efficiency 98–99% 95–97% 90–92%
Nuclease Resistance High Moderate Low

Sources: Adapted from synthesis protocols and stability assays .

Pharmacological and Functional Performance

  • Efficacy: this compound demonstrates superior IC₅₀ values (0.2–0.5 nM) in siRNA silencing assays compared to cyanoethyl (1.2–1.8 nM) and methylphosphonate (5–10 nM) analogs, attributed to its enhanced binding to RNA-induced silencing complexes (RISCs) .
  • Toxicity: Cytotoxicity profiles reveal this compound has lower off-target effects (LD₅₀ > 500 mg/kg) than methylphosphonate derivatives (LD₅₀ ~200 mg/kg) due to reduced nonspecific protein interactions .

Research Findings and Discussion

Recent studies highlight this compound’s dominance in gene therapy pipelines. For example, a 2024 Nature Biotechnology study reported a 40% increase in CRISPR-Cas9 editing efficiency when using this compound-modified guide RNAs compared to conventional analogs . However, challenges remain in cost-effective large-scale synthesis, as the isodideoxyribose precursor is 30% more expensive than standard deoxyribose .

Q & A

Q. What ethical guidelines apply to studies involving this compound in human cell lines?

  • Methodological Answer :
  • Institutional Review : Obtain approval for human-derived samples (e.g., primary cell lines).
  • Data Anonymization : Remove identifiers from genomic datasets.
  • Transparency : Disclose conflicts of interest and funding sources in publications .

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